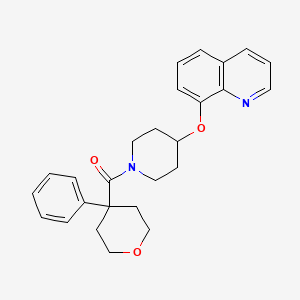
3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is characterized by its unique structure and properties that make it a promising candidate for several applications, including drug development, material science, and organic electronics.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole in cancer cells involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit low toxicity in vivo and in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been reported to have antioxidant properties and can scavenge free radicals, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is its ease of synthesis, making it readily available for laboratory experiments. Additionally, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole exhibits high stability and can be stored for extended periods without significant degradation. However, one of the limitations of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is its poor solubility in water, which may limit its potential applications in aqueous environments.
Zukünftige Richtungen
Several future directions for the study of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole include the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in organic electronics, and the exploration of its mechanism of action in various disease models. Additionally, the development of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole-based drug delivery systems and the evaluation of its potential as a diagnostic tool for various diseases are promising areas for future research.
Synthesemethoden
The synthesis of 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole involves a multi-step process that starts with the reaction of 3-bromoaniline with pyridine-4-carboxylic acid hydrazide to form 3-(3-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid hydrazide. This intermediate is then cyclized with phosphorous oxychloride to form 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development, material science, and organic electronics. In drug development, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to exhibit significant anticancer activity against various cancer cell lines. Additionally, 3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been reported to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN5O2/c16-11-3-1-2-10(8-11)13-19-15(23-21-13)14-18-12(20-22-14)9-4-6-17-7-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOWQNBDRRULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2399836.png)

![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2399840.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2399842.png)
![2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile](/img/structure/B2399843.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2399848.png)
![2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid](/img/structure/B2399850.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2399856.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)